molecular formula C16H16FN3O3S B2389118 methyl 7-fluoro-1-((5-methylthiazol-2-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1396567-16-0

methyl 7-fluoro-1-((5-methylthiazol-2-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B2389118
CAS No.: 1396567-16-0
M. Wt: 349.38
InChI Key: UNAHHWMISFRJCK-UHFFFAOYSA-N
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Description

Methyl 7-fluoro-1-((5-methylthiazol-2-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives

Preparation Methods

The synthesis of methyl 7-fluoro-1-((5-methylthiazol-2-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, involving the condensation of a thioamide with an α-haloketone.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

Methyl 7-fluoro-1-((5-methylthiazol-2-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of methyl 7-fluoro-1-((5-methylthiazol-2-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The fluorine atom and thiazole ring may play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar compounds to methyl 7-fluoro-1-((5-methylthiazol-2-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate include other isoquinoline derivatives with varying substituents. For example:

    Methyl 7-chloro-1-((5-methylthiazol-2-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

    Methyl 7-bromo-1-((5-methylthiazol-2-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate: Similar structure but with a bromine atom instead of fluorine.

    Methyl 7-iodo-1-((5-methylthiazol-2-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate: Similar structure but with an iodine atom instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its halogenated analogs.

Properties

IUPAC Name

methyl 7-fluoro-1-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O3S/c1-9-8-18-15(24-9)19-14(21)13-12-7-11(17)4-3-10(12)5-6-20(13)16(22)23-2/h3-4,7-8,13H,5-6H2,1-2H3,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNAHHWMISFRJCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2C3=C(CCN2C(=O)OC)C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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